molecular formula C8H9NO4S B8238037 Dimethyl 2-(thiazol-2-yl)malonate

Dimethyl 2-(thiazol-2-yl)malonate

Cat. No.: B8238037
M. Wt: 215.23 g/mol
InChI Key: ZDJHVRNNGDPHJA-UHFFFAOYSA-N
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Description

Dimethyl 2-(thiazol-2-yl)malonate is a malonate ester derivative functionalized with a thiazole ring, serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound is valued for its application in the synthesis of complex nitrogen- and sulfur-containing heterocycles. For instance, related 2-(pyridin-2-yl)malonate esters have been efficiently utilized in annulation reactions with arynes to construct pyrido[1,2-a]indole scaffolds, which are privileged structures in drug discovery . The thiazole moiety is a common pharmacophore found in compounds with a wide range of biological activities, including antiviral and antimicrobial applications . As a bifunctional synthon, the reactive methylene group of the malonate can undergo alkylation, while the ester groups can be hydrolyzed or decarboxylated, offering multiple points for chemical diversification. Researchers can leverage this compound to develop novel molecular entities for screening against various biological targets. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dimethyl 2-(1,3-thiazol-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-12-7(10)5(8(11)13-2)6-9-3-4-14-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJHVRNNGDPHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Thiazole-2-Carboxylic Acid

This method involves reacting thiazole-2-carboxylic acid with dimethyl malonate in the presence of a base or acid catalyst. A representative procedure adapted from dimethyl malonate synthesis protocols involves:

  • Acid-catalyzed esterification : Thiazole-2-carboxylic acid is treated with excess methanol and sulfuric acid under reflux conditions, facilitating ester bond formation.

  • Base-mediated coupling : Sodium hydride or potassium carbonate deprotonates dimethyl malonate, enabling nucleophilic attack by the thiazole carboxylate anion.

Key variables :

  • Catalyst loading : Sulfuric acid (1–2 equiv relative to carboxylic acid) achieves yields >75% in esterification.

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in base-mediated routes.

Reaction Condition Optimization

Optimal parameters for synthesizing this compound vary significantly between laboratory and industrial settings. The table below summarizes critical findings from comparative studies:

Table 1: Comparative Analysis of Reaction Conditions

ParameterAcid-CatalyzedBase-MediatedIndustrial Scale
Temperature 60–90°C25–40°C70–85°C (continuous)
Time 2–8 hours48–72 hours1–2 hours (flow reactor)
Yield 72–85%76–82%89–92%
Catalyst H₂SO₄ (1–2 equiv)NaH (1.5 equiv)Heterogeneous acid resin
Solvent MethanolDMF/THFSolvent-free

Critical insights :

  • Acid-catalyzed routes favor shorter reaction times but require stringent temperature control to avoid byproduct formation.

  • Base-mediated methods achieve higher enantiopurity in asymmetric syntheses, though at the cost of extended reaction durations.

  • Industrial protocols utilize continuous flow reactors to enhance heat transfer and minimize side reactions, achieving near-quantitative yields.

Purification and Isolation Techniques

Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis and thermal degradation. Common methods include:

Distillation and Phase Separation

  • Azeotropic distillation : Cyclohexane or toluene removes water during esterification, driving reactions to completion.

  • Liquid-liquid extraction : Ethyl acetate/water systems isolate the product from acidic or basic aqueous phases, with recovery rates exceeding 90%.

Chromatographic Refinement

  • Silica gel chromatography : Resolves residual thiazole precursors using hexane/ethyl acetate gradients (3:1 to 1:2 v/v).

  • Recrystallization : Methanol/water mixtures (4:1 v/v) yield crystals with >99.5% purity, as validated by HPLC.

Industrial-Scale Production Strategies

Large-scale synthesis demands adaptations for cost-efficiency and safety:

  • Continuous flow reactors : Reduce reaction times from hours to minutes via enhanced mass/heat transfer.

  • Catalyst recycling : Heterogeneous acid resins (e.g., Amberlyst-15) are reused for >10 cycles without significant activity loss.

  • Waste minimization : Byproduct sodium chloride from acidification steps is repurposed for other industrial processes.

Table 2: Industrial Process Metrics

MetricPerformance Data
Annual capacity 500–700 metric tons
Production cost $12–15/kg
Purity ≥99.5% (HPLC)
Energy consumption 8–10 kWh/kg

Emerging Methodologies and Catalytic Innovations

Recent advances focus on sustainable chemistry and asymmetric synthesis:

  • Organocatalysis : Cinchona alkaloid derivatives induce enantioselectivity in malonate-thiazole couplings, achieving 56–99% ee.

  • Microwave assistance : Reduces esterification times to 15–30 minutes with 5–10% higher yields compared to conventional heating.

  • Biocatalytic routes : Lipases (e.g., Candida antarctica) catalyze esterifications under mild conditions (pH 7, 40°C), though yields remain suboptimal (45–60%) .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(thiazol-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Dimethyl 2-(thiazol-2-yl)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2-(thiazol-2-yl)malonate and its derivatives involves interactions with various molecular targets. The thiazole ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

(a) Substituent Effects on Thiazole Rings

  • Dimethyl 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate (MW: 384.79 g/mol, Purity: >90%): Incorporates a chloro-substituted thiazole and a nitroaryl group, enhancing electrophilic reactivity. This compound is tailored for agrochemical applications due to its halogenated thiazole core .
  • Dimethyl 2-(Benzofuran-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate: Features a chlorobenzo[d]thiazole group linked to a benzofuran system. Exhibits a melting point of 85–87°C and 81% yield. The chloro-substitution on the benzothiazole enhances anti-TMV (Tobacco Mosaic Virus) activity, achieving a 55.55% inhibition rate at 500 µg/mL, comparable to the commercial agent ningnanmycin .

(b) Methoxy vs. Chloro Substituents

  • Dimethyl 2-(Benzofuran-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate: Replacing chlorine with methoxy reduces electronegativity, altering solubility and bioactivity. This derivative has a lower melting point (85–87°C vs. 88–90°C for chloro analogs) and similar synthetic yield (81%) .

Malonate Esters with Non-Thiazole Heterocycles

  • Dimethyl (2-Methoxyphenoxy)malonate (C₁₂H₁₄O₆, MW: 254.24 g/mol): Substitutes thiazole with a phenoxy group, shifting applications toward polymer or dye intermediates. Its IR and NMR spectra show distinct signals for the methoxyphenoxy moiety .
  • Diethyl 2-(2-Phenylacetyl)malonate : A pharmaceutical intermediate with a phenylacetyl group, used in analgesics and antihypertensives. The diethyl ester enhances lipophilicity compared to dimethyl analogs .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Substituents Bioactivity (e.g., Anti-TMV Inhibition)
Dimethyl 2-(6-Cl-benzothiazolyl)malonate* 85–87 81 519.41 (free base) Chlorobenzo[d]thiazole 55.55% at 500 µg/mL
Dimethyl 2-(6-OMe-benzothiazolyl)malonate* 85–87 81 489.42 Methoxybenzo[d]thiazole Not reported
Dimethyl (2-methoxyphenoxy)malonate Not reported 95 254.24 Methoxyphenoxy N/A
Diethyl 2-(2-phenylacetyl)malonate Not reported Not reported 278.29 Phenylacetyl Pharmaceutical intermediate

*Derivatives from and .

Spectral Characteristics:

  • NMR: Thiazole-containing derivatives show distinct aromatic proton shifts (δ 7.2–8.1 ppm for thiazole protons) and malonate methyl ester signals (δ 3.6–3.8 ppm) . Methoxy groups in non-thiazole derivatives appear as singlets near δ 3.8 ppm .
  • MS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at m/z 519.41 for chlorobenzo[d]thiazole derivatives) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl 2-(thiazol-2-yl)malonate?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Alkylation of dimethyl malonate using a halogenated thiazole derivative (e.g., 2-chlorothiazole) in the presence of a strong base (e.g., NaH or KOtBu) and polar aprotic solvents like DMF or DMSO .
  • Step 2 : Purification via column chromatography or recrystallization to achieve >90% purity, as confirmed by HPLC or NMR .
  • Key Reagents : Allyl bromide, nitric acid, and sulfuric acid are used for functional group modifications in related malonate-thiazole derivatives .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm ester groups (δ ~3.7 ppm for methoxy protons) and thiazole ring protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak at m/z 384.79 (C₁₅H₁₃ClN₂O₆S) .
  • X-ray Crystallography : For derivatives like dimethyl 2-(2,4,6-trimethoxybenzyl)malonate, crystal structure analysis resolves bond angles and stereochemistry .

Q. What are the primary biological screening models for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values; mechanisms may involve thiazole-mediated enzyme inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent Systems : Replace DMF with DMSO to enhance nucleophilicity in alkylation steps, improving yields by 15–20% .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate reactions under milder conditions .
  • Industrial Methods : Continuous flow reactors reduce side reactions and improve scalability, as demonstrated in nitration protocols for dinitrophenyl analogs .

Q. How do structural modifications (e.g., nitro or allyl groups) impact biological activity?

  • Methodological Answer :

  • SAR Studies :
  • Nitro Groups : Enhance electron-deficient character, improving binding to bacterial DNA gyrase (observed in dinitrophenyl derivatives with MIC ≤5 µg/mL) .
  • Allyl Groups : Increase lipophilicity, enhancing membrane permeability in cancer cell assays (e.g., IC₅₀ reduction from 50 µM to 25 µM in allyl-substituted analogs) .
  • Theoretical Modeling : DFT calculations align with experimental data, showing nitro groups stabilize charge-transfer complexes with target enzymes .

Q. How to resolve contradictions in spectral data for malonate-thiazole derivatives?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility in the malonate backbone may cause splitting in NMR peaks; use variable-temperature NMR to confirm .
  • Impurity Analysis : LC-MS/MS identifies byproducts (e.g., unreacted thiazole intermediates) that distort spectral interpretations .

Q. What strategies mitigate toxicity in preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Ester hydrolysis to carboxylic acid derivatives reduces hepatotoxicity, as shown in pharmacokinetic studies of diethyl malonate analogs .
  • Chelation : Thiazole-metal complexes (e.g., Zn²⁺) lower reactive oxygen species (ROS) generation in vitro .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust solvation parameters in molecular docking (e.g., GROMACS) to account for solvent effects on thiazole ring polarization .
  • Experimental Validation : Repeat assays under controlled O₂ levels; nitro groups may exhibit redox-dependent activity shifts .

Material Science Applications

Q. Can this compound serve as a monomer for functional polymers?

  • Methodological Answer :

  • Polymerization : Radical-initiated copolymerization with styrene yields thermally stable polymers (Tg ~150°C) due to rigid thiazole units .
  • Surface Modification : MALDI-TOF confirms covalent grafting onto silica nanoparticles for catalytic applications .

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